molecular formula C14H13NO3S B13641559 (2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid

(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid

Cat. No.: B13641559
M. Wt: 275.32 g/mol
InChI Key: VSMYIRFIBDUAEA-NSHDSACASA-N
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Description

(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid is an organic compound that features a phenyl group, a thiophene ring, and a formamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The formamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, nitric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Brominated or nitrated phenyl derivatives

Scientific Research Applications

(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-phenyl-2-[(thiophen-2-yl)amino]propanoic acid
  • (2S)-3-phenyl-2-[(thiophen-2-yl)carbamoyl]propanoic acid
  • (2S)-3-phenyl-2-[(thiophen-2-yl)acetyl]propanoic acid

Uniqueness

(2S)-3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid is unique due to the presence of the formamido group, which can impart distinct chemical and biological properties compared to its analogs

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

(2S)-3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid

InChI

InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)/t11-/m0/s1

InChI Key

VSMYIRFIBDUAEA-NSHDSACASA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2

solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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